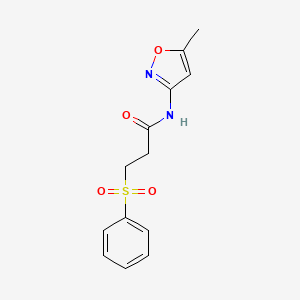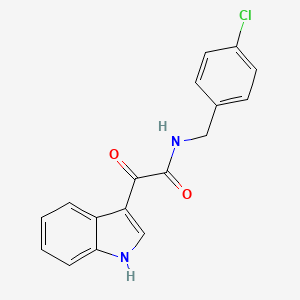![molecular formula C17H13F2NO3 B4414455 9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4414455.png)
9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Descripción general
Descripción
9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as DFPHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFPHQ belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. This compound has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are known to play a role in mood regulation and cognitive function. This compound has also been shown to inhibit the activity of enzymes that are involved in the breakdown of these neurotransmitters, leading to an increase in their levels.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis and asthma. This compound has also been found to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. Moreover, this compound has been shown to have a protective effect on neurons, reducing their susceptibility to damage from oxidative stress and other neurotoxic insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area of research is the investigation of the potential therapeutic effects of this compound in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been found to exhibit potential therapeutic properties in a number of scientific research studies. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. This compound has also been investigated for its potential to treat Parkinson's disease, Alzheimer's disease, and depression. Moreover, this compound has been found to have a positive effect on learning and memory, making it a promising candidate for the treatment of cognitive disorders.
Propiedades
IUPAC Name |
9-(3,4-difluorophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-12-2-1-9(5-13(12)19)10-7-17(21)20-14-8-16-15(6-11(10)14)22-3-4-23-16/h1-2,5-6,8,10H,3-4,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHKNCVRKFXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-hydroxy-3,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414373.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4414381.png)


![N-(3-chloro-4,5-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414413.png)
![N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414421.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4414435.png)
![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4414440.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4414444.png)
![5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide](/img/structure/B4414448.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414457.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4414461.png)
![1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4414483.png)
![[2-(7-chloro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B4414488.png)